6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine is a chemical compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a triisopropylsilyl group at the 1st position of the pyrrolopyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent and under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds through the catalytic action of palladium complexes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(triisopropylsilyl)-1H-pyrrole: This compound has a similar structure but with the bromine atom at the 3rd position.
6-Bromo-1H-pyrazolo[4,3-b]pyridine: Another brominated pyrrolopyridine with a different substitution pattern.
Uniqueness
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of the triisopropylsilyl group enhances its stability and solubility, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(6-bromopyrrolo[3,2-c]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-10-18-16(17)9-15(14)19/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRWKTKYFNOUKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CN=C(C=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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